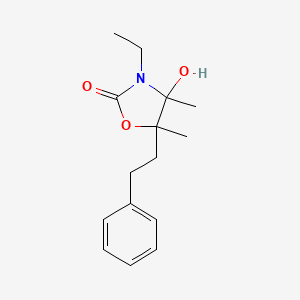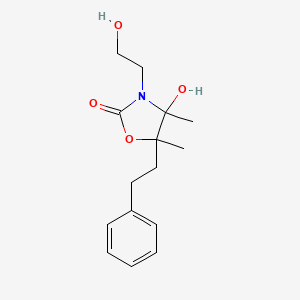![molecular formula C16H13ClN2O5 B4302500 3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B4302500.png)
3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid
Vue d'ensemble
Description
3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid, commonly known as CNQX, is a potent and selective antagonist of the ionotropic glutamate receptor. It is widely used in scientific research as a tool to study the role of glutamate receptors in various physiological and pathological processes.
Applications De Recherche Scientifique
CNQX has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It has been shown to be an effective tool to block the excitatory effects of glutamate on neurons, and thus to study the role of glutamate receptors in synaptic plasticity, learning and memory, and neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
Mécanisme D'action
CNQX acts as a competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. It binds to the receptor's ion channel and blocks the flow of ions through it, thereby inhibiting the excitatory effects of glutamate on neurons.
Biochemical and physiological effects:
CNQX has been shown to have a number of biochemical and physiological effects, including inhibition of long-term potentiation, reduction of synaptic transmission, and prevention of neuronal death. It has also been shown to have anti-inflammatory and analgesic effects, and to modulate the release of neurotransmitters such as dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CNQX is its high potency and selectivity for the AMPA receptor subtype, which allows for precise manipulation of glutamate receptor function in vitro and in vivo. However, its use is limited by its potential toxicity and the need for careful dosing and administration to avoid unwanted side effects.
Orientations Futures
There are several future directions for research involving CNQX, including the development of more potent and selective AMPA receptor antagonists, the investigation of the role of glutamate receptors in neurological and psychiatric disorders, and the exploration of the potential therapeutic applications of glutamate receptor modulation. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of CNQX, and to determine its safety and efficacy in animal and human models of disease.
Propriétés
IUPAC Name |
3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O5/c17-12-5-1-4-11(7-12)16(22)18-14(9-15(20)21)10-3-2-6-13(8-10)19(23)24/h1-8,14H,9H2,(H,18,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGZAOHBRUIXSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(=O)O)NC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N',N'''-propane-1,2-diylbis[N-(4-acetylphenyl)(thiourea)]](/img/structure/B4302428.png)

![8,8'-[methylenebis(thio)]bis(7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione)](/img/structure/B4302439.png)
![N,N'-(10,10-dioxido-9H-thioxanthene-3,6-diyl)bis[4-(2-oxopyrrolidin-1-yl)benzenesulfonamide]](/img/structure/B4302446.png)
amino]-3-phenylbutanamide](/img/structure/B4302454.png)

![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B4302457.png)
![10-(1,3-benzodioxol-5-yl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B4302478.png)
![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl benzoylcarbamate](/img/structure/B4302483.png)
![2-[4-(3,5-dimethylphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4302492.png)
![2-{4-[2-(methylthio)phenyl]-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4302505.png)


